3-Oxodecanoic acid

Description

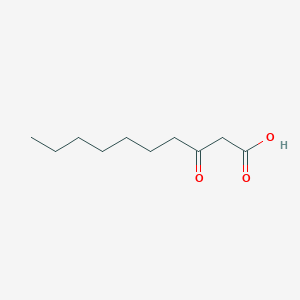

Structure

3D Structure

Properties

CAS No. |

13283-92-6 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3-oxodecanoic acid |

InChI |

InChI=1S/C10H18O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h2-8H2,1H3,(H,12,13) |

InChI Key |

YXTHWTPUTHTODU-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)CC(=O)O |

Canonical SMILES |

CCCCCCCC(=O)CC(=O)O |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 3 Oxodecanoic Acid

De Novo Biosynthesis Pathways

De novo synthesis is the creation of complex molecules from simple precursors. In the context of fatty acids, this process builds the carbon chain from the ground up, with 3-oxodecanoic acid appearing as a key intermediate.

The primary pathway for the de novo synthesis of this compound is through the fatty acid synthase (FAS) system. This multi-enzyme complex orchestrates the sequential addition of two-carbon units to a growing acyl chain. The synthesis of the 10-carbon backbone of this compound begins with the precursors acetyl-CoA and malonyl-CoA. In this iterative process, caprylic acid (octanoic acid), an 8-carbon fatty acid, serves as a key intermediate that is elongated to form the 10-carbon chain. hmdb.ca Specifically, the process involves the condensation of an 8-carbon acyl group with a malonyl group, ultimately yielding a 10-carbon beta-ketoacyl intermediate.

Table 1: Key Enzymes in the De Novo Biosynthesis of this compound

| Enzyme/System | Precursors | Product | Role |

| Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA, Caprylic acid | 3-Oxodecanoyl-ACP | Orchestrates the overall elongation of the fatty acid chain. hmdb.ca |

| 3-Oxoacyl-[acyl-carrier-protein] synthase | Malonyl-ACP, Acyl-ACP | β-Ketoacyl-ACP | Catalyzes the condensation reaction that adds two-carbon units. foodb.ca |

| β-Ketoacyl-acyl-carrier-protein synthase II | Malonyl-ACP, Octanoyl-ACP | 3-Oxodecanoyl-ACP | Specifically involved in the elongation steps leading to longer-chain fatty acids. foodb.ca |

Intermediary Metabolism of Saturated Oxo Fatty Acids (SOFAs) Including this compound

This compound belongs to the class of saturated oxo fatty acids (SOFAs). Once formed, it does not typically accumulate but is rapidly processed in subsequent metabolic steps. One significant pathway is its reduction to (R)-3-hydroxydecanoic acid, a reaction also mediated by an enzyme within the fatty acid synthase complex. hmdb.ca

However, a primary fate for this compound, particularly in the context of energy metabolism, is its entry into the β-oxidation pathway. For this to occur, the free acid must first be activated to its coenzyme A (CoA) thioester, 3-oxodecanoyl-CoA. hmdb.ca This activation is an ATP-dependent process. As a medium-chain acyl-CoA, 3-oxodecanoyl-CoA is transported into the mitochondrial matrix. hmdb.ca Inside the mitochondria, it is a direct substrate for the later stages of β-oxidation. The process bypasses the initial dehydrogenation step required for saturated fatty acyl-CoAs and proceeds with thiolytic cleavage by the enzyme β-ketothiolase. This reaction cleaves the molecule, yielding acetyl-CoA and octanoyl-CoA. hmdb.ca The acetyl-CoA can then enter the citric acid cycle for ATP production, while the octanoyl-CoA can undergo further rounds of β-oxidation.

Table 2: Intermediary Metabolic Pathways of this compound

| Pathway | Starting Compound | Key Enzymes/Processes | Product(s) | Metabolic Significance |

| Reduction | This compound | Fatty Acid Synthase (reductase activity) | (R)-3-Hydroxydecanoic acid | Continuation of fatty acid synthesis/modification. hmdb.ca |

| β-Oxidation | 3-Oxodecanoyl-CoA | β-Ketothiolase | Acetyl-CoA, Octanoyl-CoA | Energy production via the citric acid cycle. hmdb.ca |

Catabolic Pathways Involving this compound

In addition to being an intermediate in synthesis and a fuel source, this compound can also be a product of the breakdown of more complex molecules, particularly in microbial metabolism.

N-Acylhomoserine lactones (AHLs) are signaling molecules used by many Gram-negative bacteria for quorum sensing, a process of cell-to-cell communication. One such molecule is N-(3-oxodecanoyl)-L-homoserine lactone. Certain bacteria have evolved mechanisms to degrade these signaling molecules, a process known as quorum quenching. This degradation can be achieved by enzymes that cleave the AHL molecule. One class of these enzymes, known as AHL acylases or amidases, specifically hydrolyzes the amide bond linking the acyl chain to the homoserine lactone ring. The action of an AHL acylase on N-(3-oxodecanoyl)-L-homoserine lactone results in the release of the homoserine lactone ring and the free fatty acid, this compound.

While direct fungal transformation of this compound to 10-oxodecanoic acid is not extensively documented, the underlying biochemical capability for such a conversion exists in fungi through the omega (ω)-oxidation pathway. Fungi, particularly yeast species like Candida, are known to possess cytochrome P450 monooxygenase systems that catalyze the hydroxylation of the terminal (ω) carbon of fatty acids and alkanes. researchgate.netfrontiersin.org

In the case of a 10-carbon fatty acid like decanoic acid, the ω-carbon is at the C-10 position. The ω-oxidation pathway proceeds in a series of steps:

Hydroxylation: A cytochrome P450 enzyme hydroxylates the C-10 methyl group to produce 10-hydroxydecanoic acid. frontiersin.org

Oxidation to Aldehyde: The terminal alcohol is then oxidized to an aldehyde by an alcohol dehydrogenase.

Oxidation to Carboxylic Acid: The aldehyde is further oxidized by an aldehyde dehydrogenase to form the dicarboxylic acid, sebacic acid. researchgate.net

It is plausible that fungal cytochrome P450 systems could recognize this compound as a substrate, hydroxylating it at the C-10 position to yield 10-hydroxy-3-oxodecanoic acid. Subsequent oxidation of the newly introduced hydroxyl group would lead to the formation of 3,10-dioxodecanoic acid, which is a type of 10-oxodecanoic acid derivative. This pathway represents a potential, though not yet specifically confirmed, route for the fungal modification of this compound.

Enzymatic Transformations and Structural Biology Relevant to 3 Oxodecanoic Acid

Characterization of Enzymes in 3-Oxodecanoic Acid Biosynthesis

The formation of this compound is a fundamental process in fatty acid metabolism, primarily orchestrated by sophisticated enzymatic machinery.

Fatty Acid Synthase Complexes in Diverse Organisms

Fatty acid synthase (FAS) complexes are central to the de novo synthesis of fatty acids, including the precursors to this compound. These multifunctional enzymes catalyze the formation of long-chain fatty acids from smaller precursor molecules like acetyl-CoA and malonyl-CoA. In eukaryotes, from yeast to humans, this compound is recognized as an intermediate in fatty acid biosynthesis. The process involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. Specifically, this compound can be synthesized from caprylic acid and malonic acid through the action of the fatty acid synthase enzyme. The human FAS is a large dimeric protein with seven catalytic domains and an acyl carrier protein (ACP) domain. The biosynthesis of fatty acids, including the pathway leading to this compound, predominantly occurs in the liver, adipose tissue, and mammary glands during lactation in humans.

Polyketide Synthases (PKS) and Associated Enzymes

Polyketide synthases (PKSs) are a family of enzymes that share striking similarities with fatty acid synthases and are responsible for producing a vast array of secondary metabolites known as polyketides. The biosynthesis of polyketides involves the stepwise condensation of a starter unit, often acetyl-CoA, with extender units like malonyl-CoA. In some fungi, PKS gene clusters are responsible for the production of complex molecules where this compound can be an intermediate. For instance, in the fungus Penicillium marneffei, a gene cluster involved in red pigment biosynthesis includes genes for a PKS (PKS3), fatty acid synthases (RP2 and RP3), and an oxidoreductase (RP4). The initial step in this pathway is the formation of a fatty acid chain, such as 3-oxo-octanoic acid or 3-oxo-decanoic acid, from acetyl-CoA and malonyl-CoA, a reaction catalyzed by RP2, RP3, and RP4.

Furthermore, a type III PKS from Huperzia serrata, HsPKS3, has demonstrated the ability to catalyze the head-to-head condensation of this compound with various starter molecules to produce structurally diverse 1,3-diketones. This enzyme can also utilize a chemically synthesized this compound and N-methylanthraniloyl-CoA to produce 2-heptyl-N-methylquinolin-4(1H)-one.

In the fungal maize pathogen Cochliobolus carbonum, the production of the cyclic peptide HC-toxin, which contains the unusual amino acid 2-amino-9,10-epoxi-8-oxodecanoic acid (Aeo), requires a gene called TOXC. The protein encoded by TOXC is highly similar to the β subunit of fatty acid synthase and is believed to be involved in the synthesis of the decanoic acid backbone of Aeo. Similarly, in the marine bacterium Pseudoalteromonas sp. strain NJ631, a hybrid non-ribosomal peptide synthase (NRPS)-PKS gene cluster has been identified. This cluster is predicted to be involved in the synthesis of a molecule containing Aeo, highlighting the role of PKS and related enzymes in producing complex structures derived from this compound precursors.

Mitochondrial Beta-Ketoacyl Synthetases (OXSM)

Within the mitochondria, a distinct fatty acid synthesis pathway exists, and the enzyme 3-oxoacyl-[acyl-carrier-protein] synthase, mitochondrial (OXSM), plays a crucial role. This enzyme, also known as beta-ketoacyl-ACP synthase, is essential for the elongation of fatty acid chains within the mitochondria. OXSM is encoded by the OXSM gene and is involved in the biosynthesis of lipoic acid and longer-chain fatty acids necessary for optimal mitochondrial function.

| Enzyme/Complex | Organism(s) | Role in this compound Metabolism | Key Substrates/Products |

| Fatty Acid Synthase (FAS) | Eukaryotes (Yeast, Humans) | Biosynthesis of fatty acids, including this compound as an intermediate. | Acetyl-CoA, Malonyl-CoA, Caprylic acid -> this compound. |

| Polyketide Synthase 3 (PKS3) | Penicillium marneffei | Part of a gene cluster for pigment biosynthesis, where this compound is a potential intermediate. | Acetyl-CoA, Malonyl-CoA -> this compound. |

| HsPKS3 | Huperzia serrata | Catalyzes condensation reactions using this compound. | This compound, N-methylanthraniloyl-CoA -> 2-heptyl-N-methylquinolin-4(1H)-one. |

| TOXC gene product | Cochliobolus carbonum | Synthesis of the decanoic acid backbone of Aeo (2-amino-9,10-epoxi-8-oxodecanoic acid). | Likely involves precursors leading to a decanoic acid derivative. |

| Mitochondrial Beta-Ketoacyl Synthetase (OXSM) | Humans | Elongation of fatty acid chains in mitochondria, producing 3-oxodecanoyl-[ACP]. | Octanoyl-[ACP], Malonyl-[ACP] -> 3-Oxodecanoyl-[ACP]. |

Enzymatic Degradation Mechanisms Producing or Modifying this compound

While biosynthesis pathways build up this compound, other enzymatic systems are involved in its generation through the breakdown of larger molecules or its subsequent modification.

AHL Acylases (AiiD) and Their Substrate Specificity

Acyl-homoserine lactone (AHL) acylases are enzymes that play a crucial role in quorum quenching, a process that disrupts bacterial communication. These enzymes, such as AiiD, inactivate AHL signaling molecules by hydrolyzing the amide bond, releasing the fatty acid side chain and a homoserine lactone. One such signaling molecule is N-(3-oxodecanoyl)-L-homoserine lactone. The degradation of this molecule by an AHL acylase would yield this compound and L-homoserine lactone.

AHL acylases exhibit varying substrate specificities. Some, like AhlM from a Streptomyces species, have a broad specificity, degrading AHLs with long acyl chains more efficiently than those with short chains. Others, such as MacQ from Acidovorax sp., can degrade a wide variety of AHLs, including those with 3-oxo substitutions and chain lengths from C6 to C14. The enzyme Aac from Shewanella sp. also shows a preference for AHLs with long acyl chains and can degrade N-(3-oxodecanoyl)-L-homoserine lactone. The activity of these enzymes represents a significant pathway for the generation of this compound from bacterial signaling molecules.

Fatty Acid Dioxygenases (AbLOX) and Hydroperoxide Lyases (AbHPL)

In the context of fungal metabolism, the biosynthesis of certain

Structural Biology of this compound-Interacting Enzymes

The three-dimensional structures of enzymes that bind to or are involved in the transformation of this compound offer critical insights into their catalytic mechanisms and substrate specificity. X-ray crystallography and other structural biology techniques have elucidated the molecular architecture of several key enzymes, revealing the intricate details of their active sites and how they accommodate their respective ligands.

One of the most well-studied groups of enzymes that interact with substrates like this compound (or its acyl carrier protein [ACP] derivative) is the β-ketoacyl-ACP synthases (KAS). These enzymes are pivotal in fatty acid biosynthesis, catalyzing the condensation of malonyl-ACP with an acyl-ACP primer to extend the fatty acid chain. researchgate.net For instance, the crystal structure of Escherichia coli 3-oxoacyl-[acyl-carrier-protein] synthase II (FabF) has been determined, providing a framework for understanding its function. researchgate.net FabF is a homodimer, with each subunit comprising two principal domains that form a deep, mainly hydrophobic pocket which constitutes the active site. researchgate.net The catalytic nucleophile, a cysteine residue (Cys163 in E. coli FabF), is located at the base of this pocket. researchgate.net While a structure of FabF in complex with the full 3-oxodecanoyl-ACP is not available, structures with other ligands and mutagenesis studies have illuminated key features. biorxiv.orgrcsb.org The entrance to the active site is flanked by positively charged residues that are crucial for binding the negatively charged ACP moiety. biorxiv.orgrcsb.org The acyl-binding channel itself contains hydrophobic residues that stabilize the fatty acid chain of the substrate. rcsb.org

Another significant enzyme is PqsA from Pseudomonas aeruginosa, which is involved in the biosynthesis of the Pseudomonas quinolone signal (PQS), a process that utilizes a 3-keto-fatty acid, believed to be derived from this compound. nih.gov PqsA is an anthranilate-CoA ligase that activates anthranilate in the first step of the PQS biosynthetic pathway. nih.govuniprot.org Crystal structures of the N-terminal domain of PqsA have been resolved, showing it in complex with anthraniloyl-AMP. researchgate.net These structures reveal that PqsA is part of a distinct subfamily of anthranilate-CoA ligases. The active site recognizes the amino group of its substrate, anthranilate, through a water-mediated hydrogen bond. researchgate.net Although PqsA does not directly bind this compound, its function is intrinsically linked to it, as the anthraniloyl-CoA it produces is subsequently condensed with a β-keto fatty acid precursor. nih.govresearchgate.net

The table below summarizes key structural data for enzymes that interact with this compound or its close analogs and derivatives.

Interactive Table: Structural Data of this compound-Interacting Enzymes

| Enzyme Name | Organism | PDB ID | Resolution (Å) | Method | Ligand(s) in Structure | Key Active Site Features |

| 3-Oxoacyl-[acyl-carrier-protein] synthase II (FabF) | Escherichia coli | 3HO9 | 1.90 | X-ray Diffraction | Platencin A1 (inhibitor) | Cys163 (catalytic nucleophile), hydrophobic acyl-binding pocket. researchgate.netrcsb.orgnih.gov |

| 3-Oxoacyl-[acyl-carrier-protein] synthase II (FabF) K336A | Helicobacter pylori | 8Z5D | 2.50 | X-ray Diffraction | Hexanoyl-ACP | Hydrophobic cavities for C6 and C10 acyl chains; His304 and Lys336 involved in catalysis. rcsb.org |

| Anthranilate-CoA ligase (PqsA) N-terminal domain | Pseudomonas aeruginosa | 5OE3 | 1.40 | X-ray Diffraction | Anthraniloyl-AMP | Water-mediated hydrogen bond for substrate recognition. researchgate.net |

| LuxN | Vibrio harveyi | N/A | N/A | Mutagenesis Studies | N/A | Ligand binding site within transmembrane helices 4-7; Leu166 and His210 are key for specificity. nih.govresearchgate.net |

Role of 3 Oxodecanoic Acid in Inter Organismal Interactions and Signaling

Microbial Communication and Quorum Sensing Modulation

At the heart of bacterial communication lies quorum sensing (QS), a cell-density-dependent signaling system that orchestrates collective behaviors. A prominent class of QS signal molecules in Gram-negative bacteria is N-acyl-homoserine lactones (AHLs). The integrity of these signals is paramount for processes like biofilm formation and virulence factor expression. scirp.orgnih.gov

One of the key mechanisms for disrupting or "quenching" quorum sensing is the enzymatic degradation of AHLs. Certain bacteria produce enzymes called acylases (also known as amidohydrolases) that cleave the amide bond of AHL molecules. scitcentral.comscitcentral.comnih.gov This enzymatic action on N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) results in the formation of two products: homoserine lactone (HSL) and 3-oxodecanoic acid. scitcentral.comscitcentral.comresearchgate.netbohrium.com

For instance, the bacterium Rhodococcus erythropolis strain W2 has been shown to degrade various AHLs, including those with 3-oxo substituents. researchgate.netresearchgate.net The degradation of 3-oxo-C10-HSL by this bacterium can proceed through amidolytic cleavage, yielding this compound, which can then be further metabolized by the bacterium for growth. researchgate.net Similarly, the AiiD protein, an AHL acylase from Ralstonia strain XJ12B, has been confirmed to hydrolyze 3-oxo-C10-HSL into homoserine lactone and this compound. bohrium.comnih.gov

The biocontrol strain Pseudomonas putida IsoF, a known producer of AHLs, also demonstrates their rapid degradation. While 3-oxo-decanoyl-homoserine lactone is the dominant AHL produced, it is quickly broken down, with a corresponding increase in the peak intensity of this compound observed over time. oup.com

Enzymatic Degradation of N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL)

| Enzyme/Organism | Substrate | Products | Reference |

|---|---|---|---|

| AHL Acylase (AiiD) from Ralstonia sp. XJ12B | N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) | This compound and Homoserine lactone (HSL) | bohrium.comnih.gov |

| Rhodococcus erythropolis W2 | N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) | This compound and Homoserine lactone (HSL) | researchgate.net |

| Pseudomonas putida IsoF | N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) | This compound and other metabolites | oup.com |

The degradation of AHLs, leading to the formation of this compound, is a significant strategy for quorum quenching. By breaking down these signaling molecules, bacteria can disrupt the coordinated activities of their competitors. This interference with AHL signaling is considered a promising approach to diminish bacterial virulence and bolster antimicrobial strategies. nih.gov

The disruption of QS through AHL degradation can attenuate the expression of genes involved in pathogenicity, biofilm formation, and the production of virulence factors. scirp.org For example, the degradation of AHLs by Rhodococcus erythropolis is a key component of its ability to act as a biocontrol agent, protecting plants from soft-rot pathogens. frontiersin.org By hydrolyzing the AHL signals of pathogens, the expression of their virulence genes is reduced. scirp.org This quorum quenching mechanism can serve as an alternative to traditional antibiotics by indirectly mitigating virulence, thereby reducing the selective pressure for antibiotic resistance. scirp.org

Fungal-Bacterial Interactions Involving this compound and Related Metabolites

The interplay between fungi and bacteria is a cornerstone of many ecosystems, and chemical signaling is central to these interactions. While fungi are well-known producers of a vast array of secondary metabolites, including organic acids, the role of specific fatty acid derivatives like this compound in mediating these relationships is an area of growing interest. nih.govunito.it

Fungi can produce a variety of oxylipins, which are oxidized fatty acids, and these molecules can be involved in ecological communication with bacteria. researchgate.net For instance, the maize pathogenic fungus Cochliobolus carbonum produces a phytotoxic cyclic tetrapeptide that contains a 2-amino-9,10-epoxy-8-oxodecanoic acid moiety, highlighting the involvement of modified decanoic acid structures in fungal secondary metabolism. nih.gov The interactions between fungi and bacteria can be either antagonistic or synergistic and are often influenced by the nutrient environment. researchgate.neteeer.org The production and perception of molecules like this compound and other organic acids can shape the structure and function of microbial communities. nih.goveeer.org

Cross-Kingdom Signaling and Host-Microbe Crosstalk

The chemical dialogues involving this compound are not limited to the microbial world. This molecule also participates in cross-kingdom signaling, influencing the physiology of both plants and mammals.

Plants have evolved sophisticated systems to perceive and respond to microbial signals, a process that is fundamental to both pathogenic and beneficial interactions. google.com Lipopolysaccharides (LPS) from Gram-negative bacteria are well-known microbe-associated molecular patterns (MAMPs) that can trigger plant immune responses. google.com Interestingly, components of LPS, such as its lipid A moiety which often contains 3-hydroxy fatty acids, are recognized by plant receptors.

Research has shown that this compound, or its keto-enol tautomer 3-hydroxy-decenoic acid which can form spontaneously in aqueous solutions, can induce a moderate calcium ion response in plant cells. google.com This suggests that plants can perceive these bacterial fatty acids. Such perception of microbial metabolites is a key part of the plant's defense system, leading to the production of antimicrobial compounds and the activation of systemic resistance. google.comnih.govusp.br The ability of plants to sense and respond to molecules like this compound underscores the intricate chemical crosstalk that governs plant-microbe interactions.

The gut microbiome plays a profound role in host metabolism, and microbial metabolites can significantly influence host physiology, including processes related to obesity and metabolic syndrome. While direct studies on the specific role of this compound in mammalian obesity models are limited, the broader context of how microbial fatty acids and host metabolic responses are intertwined is an active area of research.

In mouse models of diet-induced obesity (DIO), the composition of the diet, particularly the types of fatty acids, has a significant impact on metabolic outcomes. d-nb.infobiorxiv.orgresearchgate.net High-fat diets can lead to obesity, insulin (B600854) resistance, and changes in the fatty acid profiles of tissues like the liver and adipose tissue. d-nb.infoencyclopedia.pubmdpi.com Microbial metabolites can modulate these processes. For example, quorum-sensing molecules from Pseudomonas aeruginosa, such as N-3-oxododecanoyl homoserine lactone (a longer-chain relative of the precursor to this compound), have been shown to influence the host immune response by inducing apoptosis in macrophages and neutrophils. researchgate.net This demonstrates a direct link between bacterial signaling molecules and host cellular responses.

Given that this compound is a product of AHL degradation and a component of bacterial metabolism, it is plausible that its presence in the gut could contribute to the pool of microbial metabolites that interact with host systems. However, further research is needed to elucidate the specific effects of this compound on mammalian metabolic pathways in the context of obesity and related disorders.

Advanced Analytical Research Methodologies for 3 Oxodecanoic Acid

Chromatographic and Spectrometric Approaches for Detection and Quantification

Chromatography coupled with mass spectrometry forms the cornerstone of modern analytical strategies for 3-oxodecanoic acid. The choice between liquid chromatography (LC) and gas chromatography (GC) depends on the sample matrix, required sensitivity, and the specific research question.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) offers high sensitivity and specificity for the analysis of this compound in biological fluids like plasma and serum. nih.gov These methods typically involve protein precipitation followed by direct injection of the supernatant. nih.gov

Methodology Details:

Sample Preparation: A common preparation step for plasma or serum samples is protein precipitation using organic solvents like methanol, often containing a small percentage of formic acid to aid in analyte protonation/deprotonation. nih.gov

Chromatographic Separation: Reversed-phase chromatography is standard, with C18 columns being the most common choice. nih.govnih.gov Gradient elution using a binary mobile phase system, such as water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid, provides effective separation of fatty acids and their derivatives. nih.govunimi.it

Mass Spectrometry Detection: this compound and similar beta-keto acids demonstrate a robust signal in negative electrospray ionization (ESI) mode. nih.gov For quantitative analysis (targeted metabolomics), tandem mass spectrometry (MS/MS) is employed using multiple reaction monitoring (MRM), which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For qualitative or discovery-based work (untargeted metabolomics), high-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF) instruments are used to obtain accurate mass measurements, aiding in the confident identification of the compound. tmiclinode.comnih.gov

| Parameter | Typical Conditions for Oxo-Fatty Acid Analysis |

|---|---|

| Chromatography Column | Reversed-Phase C18 (e.g., 150 x 2.1 mm, 1.8 µm) nih.govtmiclinode.com |

| Mobile Phase A | Water with 0.1% Formic Acid nih.govnih.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid nih.govtmiclinode.com |

| Elution | Gradient nih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI-) nih.gov |

| Analysis Mode (Quantitative) | Multiple Reaction Monitoring (MRM) nih.gov |

| Analysis Mode (Qualitative) | Full Scan High-Resolution MS (e.g., TOF) tmiclinode.com |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for fatty acid analysis, known for its high chromatographic resolution. However, due to the low volatility of carboxylic acids like this compound, a derivatization step is mandatory to convert them into more volatile and thermally stable esters. unipi.itshimadzu.com

Methodology Details:

Derivatization: Silylation is a common derivatization strategy. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the acidic proton of the carboxylic acid group into a trimethylsilyl (TMS) ester. unipi.it This process significantly increases the volatility of the analyte, making it suitable for GC analysis.

Chromatographic Separation: A fused silica capillary column with a non-polar or semi-polar stationary phase, such as 5% diphenyl-95% dimethylpolysiloxane (e.g., HP-5MS), is typically used for separation. unipi.it A temperature gradient program is employed to elute the derivatized analytes based on their boiling points and interaction with the stationary phase. unipi.it

Mass Spectrometry Detection: Following separation, the analytes are ionized using electron impact (EI) ionization. The resulting mass spectra contain characteristic fragmentation patterns that are used for identification and quantification. nih.gov For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity by focusing the mass spectrometer on specific fragment ions of the derivatized this compound. unipi.it

| Parameter | Typical Conditions for Fatty Acid Analysis |

|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) unipi.it |

| Chromatography Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) unipi.it |

| Carrier Gas | Helium shimadzu.com |

| Injection Mode | Splitless unipi.it |

| Ionization Mode | Electron Impact (EI, 70 eV) unipi.it |

| Analysis Mode (Qualitative) | Full Scan (e.g., m/z 50-700) unipi.it |

| Analysis Mode (Quantitative) | Selected Ion Monitoring (SIM) unipi.it |

Metabolomics, the large-scale study of small molecules, utilizes both untargeted and targeted approaches to investigate metabolic pathways.

Untargeted Metabolomics: In this exploratory approach, the goal is to capture and measure as many metabolites as possible in a sample to identify changes between different conditions. nih.govnih.gov LC-HRMS is the predominant platform for this type of analysis. nih.gov Data processing involves detecting all possible metabolic features, which are then subjected to statistical analysis to find significantly altered compounds. mdpi.com Features corresponding to this compound would be putatively identified based on accurate mass and retention time, with final confirmation requiring comparison to an authentic chemical standard. tmiclinode.com

Targeted Metabolomics: This approach focuses on the precise quantification of a predefined set of metabolites, including this compound. nih.govtudelft.nl Targeted methods, typically using LC-MS/MS with MRM, are highly sensitive and specific. scienceopen.com They rely on stable isotope-labeled internal standards for accurate quantification, which corrects for variations in sample preparation and instrument response. nih.gov This methodology is ideal for validating findings from untargeted studies or for hypothesis-driven research focusing on specific metabolic pathways like fatty acid metabolism. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. semanticscholar.orgjchps.com For this compound, NMR provides definitive confirmation of its chemical structure by mapping the carbon skeleton and identifying the precise locations of the functional groups.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information. The ¹H NMR spectrum reveals the number of different types of protons and their connectivity through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms. jchps.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish detailed connectivity between protons and carbons, confirming the placement of the keto group at the C-3 position and the carboxyl group at the C-1 position. researchgate.net While less sensitive than MS, NMR can be used in metabolomics for identifying and quantifying more abundant metabolites without the need for chromatographic separation or chemical derivatization.

| NMR Experiment | Information Obtained for this compound Structure |

|---|---|

| ¹H NMR | Identifies distinct proton environments (e.g., CH₃, CH₂, CH₂ adjacent to C=O), their integration (relative numbers), and splitting patterns (neighboring protons). jchps.com |

| ¹³C NMR | Identifies unique carbon atoms, including the characteristic signals for the carboxyl (~170-180 ppm), keto (~200-210 ppm), and aliphatic carbons. spectrabase.com |

| COSY | Establishes proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the aliphatic chain. |

| HSQC/HMQC | Correlates directly bonded protons and carbons (¹H-¹³C), assigning specific proton signals to their corresponding carbon atoms. |

Challenges in Analytical Specificity and Interference Mitigation

A significant challenge in the analysis of this compound is ensuring analytical specificity, primarily due to the presence of isomers and other structurally related compounds in biological matrices.

Isomeric Interference: Other oxo-fatty acids (e.g., 2-oxodecanoic acid, 4-oxodecanoic acid) and hydroxy-fatty acids can have the same elemental composition and thus the same accurate mass. High-efficiency chromatographic separation is critical to resolve these isomers before they enter the mass spectrometer. nih.gov Developing specific MRM transitions that are unique to the fragmentation pattern of this compound is also essential for distinguishing it from its isomers in MS/MS analysis. lipidmaps.org

Matrix Effects: Components of the biological matrix (e.g., salts, phospholipids) can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer source, leading to inaccurate quantification. nih.gov This is mitigated by effective sample cleanup, optimized chromatography, and, most importantly, the use of a co-eluting stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound), which experiences the same matrix effects as the analyte. nih.govnih.gov

Low Abundance: The low physiological concentrations of some fatty acid intermediates can be below the limit of detection of less sensitive analytical methods. Techniques like LC-MS/MS are often required due to their superior sensitivity compared to GC-MS or NMR for trace-level quantification. nih.gov Derivatization strategies can also be employed to enhance the ionization efficiency and thus the detection sensitivity of the analyte. unimi.it

Genetic and Transcriptomic Regulation of 3 Oxodecanoic Acid Metabolism

Gene Clusters and Operons Governing 3-Oxodecanoic Acid Biosynthesis

The biosynthesis of this compound is intrinsically linked to the synthesis of N-acyl-homoserine lactones (AHLs), which are critical signal molecules in the quorum-sensing (QS) systems of many Gram-negative bacteria. The genetic architecture governing the production of these molecules is typically organized into gene clusters or operons, ensuring coordinated expression of the necessary enzymes.

The synthesis of the 3-oxo-acyl moiety is catalyzed by synthases homologous to LuxI. These enzymes utilize substrates from primary metabolic pathways: S-adenosylmethionine (SAM) provides the homoserine lactone ring, while an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway provides the fatty acid side chain pnas.org. The specific length and modification of the acyl chain, such as the 3-oxo group on a decanoyl chain, are determined by the specificity of the particular LuxI-family synthase.

A well-characterized example is the las system in the opportunistic pathogen Pseudomonas aeruginosa. This system consists of the lasI gene, which encodes the synthase for N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), a close analog of 3O-C10-HSL, and the lasR gene, encoding the cognate transcriptional regulator rdd.edu.iqsemanticscholar.orgnih.gov. The expression of lasI is itself regulated by the LasR-3O-C12-HSL complex, creating a positive feedback loop that rapidly amplifies signal production once a threshold cell density is reached asm.org.

Similarly, the archetypal quorum-sensing system in the marine bacterium Vibrio fischeri is the lux operon (luxICDABEG), which is divergently transcribed from the luxR gene asm.org. The luxI gene product is the synthase responsible for producing N-(3-oxohexanoyl)-L-homoserine lactone (3OC6-HSL) asm.orgnih.gov. The genetic organization ensures that the signal synthase (luxI) is co-expressed with the genes for luminescence (luxCDABEG), the phenotype it controls asm.orgjvsmedicscorner.com.

The key genetic components for the biosynthesis of 3-oxo-AHLs are summarized in the table below.

| Organism | Gene/Operon | Function of Encoded Protein(s) | Synthesized Molecule |

| Pseudomonas aeruginosa | lasI | Acyl-homoserine lactone synthase | N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) rdd.edu.iqnih.govfrontiersin.org |

| lasR | Transcriptional regulator; binds 3O-C12-HSL to activate gene expression, including lasI semanticscholar.orgresearchgate.net. | N/A | |

| Vibrio fischeri | luxI | Acyl-homoserine lactone synthase | N-(3-oxohexanoyl)-L-homoserine lactone (3OC6-HSL) asm.orgnih.gov |

| luxR | Transcriptional regulator; binds 3OC6-HSL to activate the lux operon jvsmedicscorner.comnih.gov. | N/A | |

| Vibrio fischeri | ainS | Acyl-homoserine lactone synthase | N-octanoyl-homoserine lactone (C8-HSL) asm.orgjvsmedicscorner.com |

Transcriptomic Analysis of Organisms in Response to this compound Perturbations

While studies on the direct transcriptomic effects of this compound are limited, extensive research has been conducted on the impact of its AHL derivative, 3O-C10-HSL, and its analogs. These molecules act as inter-kingdom signals, eliciting profound gene expression changes in both prokaryotic and eukaryotic organisms.

In plants, exposure to AHLs can trigger "priming," leading to enhanced defense responses. A microarray analysis in Arabidopsis thaliana revealed that treatment with N-3-oxo-hexanoyl-homoserine lactone (3OC6-HSL) resulted in the differential expression of 2,873 genes nih.gov. These genes were associated with abiotic stress responses, hormone signaling (auxin and jasmonic acid), and defense mechanisms nih.govfrontiersin.org. Similarly, in Medicago truncatula, AHLs with longer acyl chains, such as 3OC12-HSL, altered the expression of proteins involved in flavonoid synthesis, stress responses, and hormone metabolism frontiersin.org.

In mammalian cells, 3-oxo-AHLs can modulate the host immune response. Dermal injections of 3O-C12-HSL in mice stimulated a significant induction of mRNAs for proinflammatory cytokines (IL-1α, IL-6) and various chemokines, leading to a significant influx of white blood cells nih.gov. This indicates that the host immune system can recognize these bacterial signals and initiate an inflammatory response at a transcriptomic level. Studies in various cell lines have shown that 3-oxo-AHLs can induce apoptosis and affect cell signaling pathways, including the p38 and JNK/MAPK pathways, leading to changes in the transcription of genes like c-jun researchgate.netnih.gov.

The table below summarizes key findings from transcriptomic studies in response to perturbations with 3-oxo-AHLs.

| Organism/Cell Type | AHL Molecule | Key Transcriptomic/Proteomic Findings | Biological Processes Affected |

| Arabidopsis thaliana | N-3-oxo-hexanoyl-homoserine lactone (3OC6-HSL) | Differentially expressed 2,873 genes. Upregulation of salt-responsive genes (COR15a, RD22, SOS1, SOS2) nih.govresearchgate.net. | Salt tolerance, abiotic stress response, hormone signaling nih.govresearchgate.net. |

| Medicago truncatula | N-3-oxo-dodecanoyl-homoserine lactone (3OC12-HSL) | Altered expression of proteins related to flavonoid synthesis and oxidative stress frontiersin.org. | Defense response, hormone metabolism, stress response frontiersin.org. |

| Mouse (in vivo) | N-(3-oxododecanoyl)homoserine lactone (3O-C12-HSL) | Induction of mRNAs for cytokines (IL-1α, IL-6) and chemokines (MIP-2, MCP-1) nih.gov. | Inflammation, immune cell recruitment nih.gov. |

| Human/Murine Cells | N-(3-oxododecanoyl)homoserine lactone (3O-C12-HSL) | Upregulation of c-jun gene transcription; activation of genes in DNA damage response and MAPK pathways (hus-1, sek-1, jnk-1) researchgate.netnih.gov. | Apoptosis, cell signaling, stress response researchgate.netnih.gov. |

Molecular Mechanisms of Gene Expression Regulation by Related Keto-Fatty Acids

The regulation of gene expression by fatty acids and their keto-derivatives involves diverse molecular mechanisms, spanning from direct interaction with transcription factors to indirect modulation of cellular signaling pathways.

In prokaryotes, the mechanism is direct and well-defined. The 3-oxo-acyl-HSL molecule diffuses into the bacterial cell and binds to its cognate LuxR-type transcriptional regulator (e.g., LasR) semanticscholar.org. This binding induces a conformational change in the protein, promoting its dimerization and enabling it to bind to specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes nih.gov. This binding event typically activates transcription of the downstream operon nih.gov.

In eukaryotes, the mechanisms are more complex as there are no known direct homologs of the LuxR protein. Instead, keto-fatty acids and related molecules influence gene expression through several means:

Nuclear Receptor Activation : Fatty acids and their derivatives can act as ligands for nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptors (PPARs) illinois.edunih.govmdpi.com. Upon binding a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter of target genes, thereby regulating the transcription of genes involved in lipid metabolism and inflammation mdpi.com.

Modulation of Transcription Factor Abundance : Certain fatty acids can indirectly regulate gene expression by altering the abundance or processing of other key transcription factors. For instance, polyunsaturated fatty acids are known to suppress the expression and processing of Sterol Regulatory Element Binding Protein-1c (SREBP-1c), a master regulator of lipogenic gene expression illinois.edunih.gov.

Cell Signaling Pathway Interference : As seen in response to 3-oxo-AHLs, these molecules can trigger intracellular signaling cascades, such as the MAPK pathways nih.gov. The activation of these kinases leads to the phosphorylation and activation of downstream transcription factors (e.g., AP-1, composed of Fos and Jun proteins), which then regulate the expression of a wide array of genes related to stress, inflammation, and cell proliferation researchgate.net.

These mechanisms highlight how cells can sense the presence of specific keto-fatty acids and transduce that chemical information into a coordinated genetic response, influencing both metabolic and signaling outputs.

Emerging Research Directions and Academic Applications of 3 Oxodecanoic Acid

Exploration of 3-Oxodecanoic Acid as a Bioactive Lipid Class (Saturated Oxo Fatty Acids)

Previously underrecognized, saturated oxo fatty acids (SOFAs) are now being identified as a class of endogenous bioactive lipids. acs.orgnih.gov this compound, a member of this class, is a medium-chain keto acid with a carbon chain of 6 to 12 atoms. hmdb.ca SOFAs are characterized by an oxo group at various positions along their long chain. acs.orgnih.gov

Recent studies utilizing liquid chromatography-high-resolution mass spectrometry (LC-HRMS) have identified SOFAs in human plasma. acs.orgnih.gov Research has demonstrated that certain SOFAs, specifically some oxostearic acids (OSAs), can inhibit the growth of human lung carcinoma A549 cells. acs.orgnih.gov Notably, 6OSA and 7OSA showed the most significant cell growth inhibitory effects by suppressing the expression of STAT3 and c-myc, which are key regulators of cell growth and proliferation. acs.orgnih.gov These findings suggest that naturally occurring SOFAs may contribute to human health. acs.orgnih.gov

The presence of SOFAs has also been detected in food products like milk and yogurt, alongside saturated hydroxy fatty acids (SHFAs), another class of bioactive lipids. mdpi.commdpi.com For instance, 10-oxopalmitic acid (10OPA) was the most abundant oxopalmitic acid found in cow milk. mdpi.com The discovery of these compounds in dietary sources and human plasma underscores the need for further investigation into their physiological roles and potential health benefits. acs.orgnih.govmdpi.com

Table 1: Investigated Saturated Oxo Fatty Acids (SOFAs) and their Observed Biological Activities

| SOFA Derivative | Biological Activity | Source |

| 6-oxostearic acid (6OSA) | Inhibits human lung carcinoma A549 cell growth; suppresses STAT3 and c-myc expression. acs.orgnih.gov | Identified in human plasma. acs.orgnih.gov |

| 7-oxostearic acid (7OSA) | Inhibits human lung carcinoma A549 cell growth; suppresses STAT3 and c-myc expression. acs.orgnih.gov | Identified in human plasma. acs.orgnih.gov |

| 10-oxopalmitic acid (10OPA) | Detected in cow's milk. mdpi.com | Found in cow's milk. mdpi.com |

Biocatalysis and Enzymatic Production of this compound and Derivatives

The synthesis of this compound and its derivatives can be achieved through both chemical and enzymatic routes. ontosight.ai In biological systems, this compound is an intermediate in fatty acid biosynthesis. hmdb.cahmdb.ca It can be synthesized from caprylic acid and malonic acid by the enzyme fatty acid synthase. hmdb.ca Furthermore, it can be converted to (R)-3-hydroxydecanoic acid by the same enzyme. hmdb.ca

Enzymatic synthesis is a growing area of interest. For example, a fatty acid synthetase from Escherichia coli can catalyze the conversion of β-hydroxydecanoyl CoA to produce 2- and 3-decenoic acids. Research has also shown that a type III polyketide synthase (PKS) from Huperzia serrata, HsPKS3, can efficiently catalyze the head-to-head condensation of this compound with various starters to produce a diverse range of 1,3-diketones. bucm.edu.cnacs.org When this compound was incubated with N-methylanthraniloyl-CoA, the enzyme produced 2-heptyl-N-methylquinolin-4(1H)-one. bucm.edu.cnacs.org This highlights the potential of using enzymes like HsPKS3 for the biocatalytic production of complex molecules from this compound.

The degradation of related compounds also involves enzymatic processes. For instance, the AiiD protein functions as an acylase that can hydrolyze the quorum-sensing molecule N-(3-oxodecanoyl)-L-homoserine lactone (3-O,C10-HSL) to release this compound and homoserine lactone. asm.org Similarly, the bacterium Rhodococcus erythropolis can degrade N-acylhomoserine lactones through both amidolytic and oxidoreductase activities, which can involve the reduction of 3-oxo AHLs to their corresponding 3-hydroxy forms. researchgate.net

Role in Metabolic Networks Beyond Primary Fatty Acid Synthesis

While this compound is a known intermediate in primary fatty acid biosynthesis, emerging research indicates its participation in broader metabolic networks. hmdb.canih.gov It is involved in the biosynthesis of fatty acids in humans, where it is converted from malonic acid via several enzymes. hmdb.cahmdb.ca

Studies have linked alterations in the levels of 3-oxododecanoic acid, a related compound, to metabolic dysregulation. In a study on people living with HIV-1, increased levels of 3-oxododecanoic acid were observed in treatment-naïve individuals and were correlated with markers of CD8 T cell activation and inflammation. olink.comresearchgate.netnih.gov This suggests a potential link between the metabolism of medium-chain keto acids and immune responses. Another study in mice showed that 3-oxododecanoic acid levels were affected by diet-induced obesity and treatment with carnosic acid. rsc.org

Furthermore, this compound is a precursor in the biosynthesis of other molecules. For instance, in the mushroom Agaricus bisporus, the cleavage of 10-hydroperoxide (derived from linoleic acid) yields 1-octen-3-ol (B46169) and 10-oxodecanoic acid. nih.gov In the synthesis of Pseudomonas quinolone signal (PQS), a bacterial signaling molecule, it was initially proposed that a condensation reaction occurred between anthranilate and this compound. asm.org However, more recent research suggests that fatty acids, not 3-keto-fatty acids, are the direct precursors for the alkyl chain of these quinolones. nih.gov

Table 2: Metabolic Pathways and Processes Involving this compound and Related Compounds

| Compound | Metabolic Pathway/Process | Organism/Context |

| This compound | Fatty Acid Biosynthesis hmdb.canih.gov | Humans hmdb.ca |

| 3-Oxododecanoic acid | Fatty Acid Biosynthesis hmdb.canih.gov | Humans hmdb.canih.gov |

| 3-Oxododecanoic acid | Associated with metabolic dysregulation in HIV-1 infection olink.comresearchgate.netnih.gov | Humans olink.comresearchgate.netnih.gov |

| 10-Oxodecanoic acid | Byproduct of 1-octen-3-ol synthesis nih.gov | Agaricus bisporus (mushroom) nih.gov |

| This compound | Proposed (though later revised) precursor in PQS biosynthesis asm.orgnih.gov | Pseudomonas aeruginosa asm.orgnih.gov |

Investigation of this compound in Inter-Organismal Signaling Mechanisms

This compound and its derivatives are integral to cell-to-cell communication, particularly in bacteria, a process known as quorum sensing (QS). rsc.org In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) act as autoinducers to coordinate gene expression in a population-density-dependent manner. asm.org

A key example is N-(3-oxododecanoyl)-L-homoserine lactone (3-O,C12-HSL), which is formed from the condensation of 3-oxododecanoic acid and homoserine lactone. ebi.ac.uk This molecule is a crucial signaling molecule for the opportunistic pathogen Pseudomonas aeruginosa. ebi.ac.uk It regulates the expression of numerous virulence factors and is also involved in biofilm formation. nih.govnih.gov

Interestingly, 3-O,C12-HSL not only affects bacterial behavior but can also modulate host responses. ebi.ac.uknih.gov It has been shown to induce the production of pro-inflammatory cytokines and can accelerate apoptosis in host immune cells like macrophages and neutrophils. ebi.ac.uknih.gov The degradation of these signaling molecules is also a key aspect of inter-organismal communication. As mentioned earlier, some bacteria possess enzymes that can cleave the amide bond of AHLs, releasing this compound and thus quenching the quorum sensing signal. asm.orgresearchgate.net This interference with bacterial communication is a natural mechanism for competition among microbes. asm.org

Q & A

Advanced Research Question

- Overexpress rhlA and rhlB genes to boost rhamnolipid biosynthesis, which esterifies this compound .

- Knock out competing pathways (e.g., polyhydroxyalkanoate synthesis) to redirect carbon flux .

- Optimize fed-batch fermentation with glycerol (30 g/L) and NaNO₃ (4 g/L) .

How is this compound identified in plant extracts?

Basic Research Question

In phytochemical studies (e.g., Balanites aegyptiaca seed extracts):

- Perform solvent extraction (methanol/chloroform 2:1) and fractionate via column chromatography .

- Screen fractions using GC-MS with a DB-5 column; match retention indices and mass spectra to libraries .

What protocols are recommended for quantifying this compound in biological matrices?

Advanced Research Question

- Derivatize samples with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance GC-MS volatility .

- Use a calibration curve (0.1–100 µg/mL) with ethyl 3-oxodecanoate as an internal standard .

- Validate method precision (RSD <5%) and recovery rates (>90%) .

How do stereochemical outcomes of enzymatic reductions involving 3-oxo acids vary?

Advanced Research Question

Yeast-mediated reductions (e.g., Saccharomyces cerevisiae) typically yield (R)-hydroxy acids due to NADPH-dependent ketoreductases. Key factors:

- Cofactors : Supplement with NADPH (1 mM) and Mg²⁺ (5 mM) to enhance activity .

- pH : Optimal activity at pH 5–6; acidic conditions improve substrate uptake but risk cytotoxicity .

What in vitro models are suitable for studying this compound's bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.